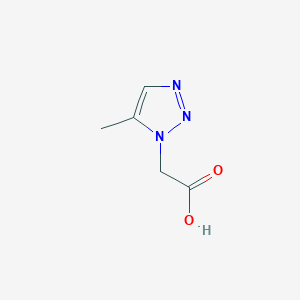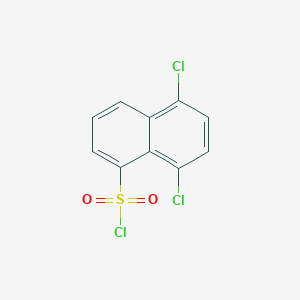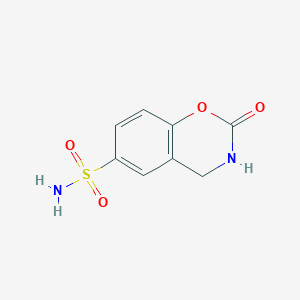![molecular formula C12H20N2O4S2 B6617557 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 1384428-57-2](/img/structure/B6617557.png)
4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and antibiotics. In addition, this compound has been studied for its potential to act as an antioxidant and to affect the metabolism of certain molecules. This compound has also been studied for its potential to act as a therapeutic agent, and has been studied for its potential to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is not fully understood. It is believed that this compound may act as an antioxidant by scavenging free radicals, and may also affect the metabolism of certain molecules. In addition, this compound may act as a therapeutic agent by inhibiting the growth of certain cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an antioxidant and to affect the metabolism of certain molecules. This compound has also been studied for its potential to act as a therapeutic agent, and has been studied for its potential to inhibit the growth of certain cancer cells. In addition, this compound has been studied for its potential to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, this compound is a stable compound and can be stored for long periods of time without degradation. However, this compound is not soluble in water, which limits its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione. One potential direction is to study its potential as a therapeutic agent, including its potential to inhibit the growth of certain cancer cells. Another potential direction is to study its potential to act as an antioxidant and to affect the metabolism of certain molecules. Additionally, this compound could be studied for its potential to affect the expression of certain genes. Finally, further research could be conducted to explore the potential of this compound as a drug synthesis agent.
Méthodes De Synthèse
4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is synthesized through a multi-step process that involves the reaction of morpholine with ethyl bromide, followed by a condensation reaction with 1,7-dithia-4-azaspiro[4.4]nonane. This reaction is carried out in a solution of acetic acid, and the resulting product is isolated by crystallization. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c15-11-9-19-12(1-8-20(16,17)10-12)14(11)3-2-13-4-6-18-7-5-13/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCRODDYLRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

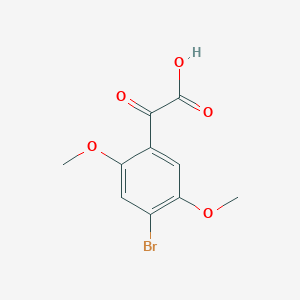
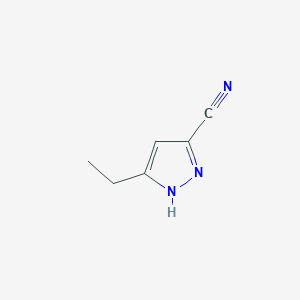


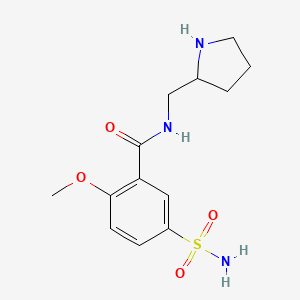
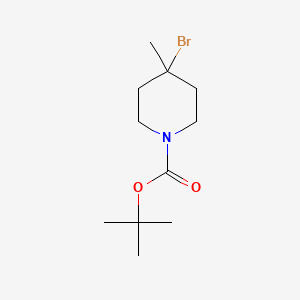
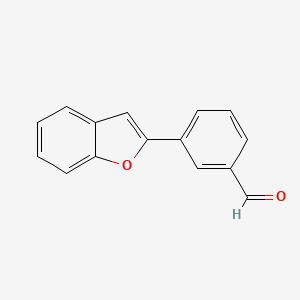
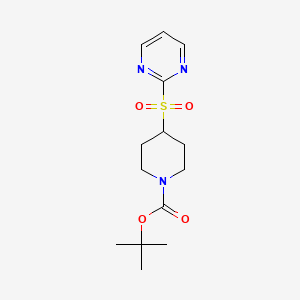
![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
